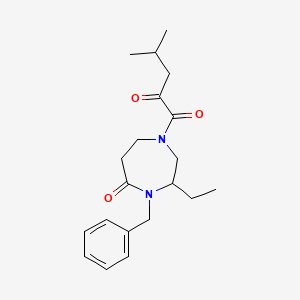
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a selective antagonist of the α4β3δ subunit of the GABA-A receptor. This subunit is involved in the modulation of anxiety and memory, and this compound 15-4513 has been found to block the effects of GABA at this subunit, leading to an increase in anxiety and a decrease in memory performance. This mechanism of action has been the subject of much research, and has led to the development of other compounds that target this subunit for potential therapeutic applications.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase anxiety and decrease memory performance, consistent with its mechanism of action as an antagonist of the α4β3δ subunit of the GABA-A receptor. This compound 15-4513 has also been found to have potential therapeutic applications in the treatment of anxiety disorders and memory impairment.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in lab experiments. This compound is highly selective for the α4β3δ subunit of the GABA-A receptor, which allows for precise modulation of this receptor system in animal models. This compound 15-4513 is also relatively stable and easy to handle, which makes it a convenient tool for researchers. However, there are also limitations to the use of this compound 15-4513 in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models. Additionally, this compound 15-4513 has been found to have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one 15-4513 and related compounds. One area of interest is the potential therapeutic applications of compounds that target the α4β3δ subunit of the GABA-A receptor, particularly in the treatment of anxiety disorders and memory impairment. Another area of interest is the development of more selective compounds that target this subunit, which could lead to more precise modulation of the GABA-A receptor system. Finally, there is interest in the use of this compound 15-4513 and related compounds as tools to study the role of the GABA-A receptor system in other physiological processes, such as sleep regulation and pain perception.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one 15-4513 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepan-5-one in the presence of a base such as triethylamine. This produces the intermediate 4-benzyl-3-ethyl-1-(4-methylbenzoyl)-1,4-diazepan-5-one, which is then reacted with lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group, forming this compound 15-4513.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one 15-4513 has been used extensively in scientific research as a tool to study the GABA-A receptor system. This compound has been found to be a selective antagonist of the α4β3δ subunit of the GABA-A receptor, which is involved in the modulation of anxiety and memory. This compound 15-4513 has been used to study the role of this subunit in animal models of anxiety and memory, and has been found to have potential therapeutic applications in the treatment of anxiety disorders and memory impairment.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-19-15-23(22(27)18-10-9-16(2)20(25)13-18)12-11-21(26)24(19)14-17-7-5-4-6-8-17/h4-10,13,19,25H,3,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZASZNORSSKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)
![8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5334466.png)
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334487.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5334505.png)

![4-[2-(4-fluorophenyl)morpholin-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B5334523.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxy-N-methylbenzamide](/img/structure/B5334531.png)
![N-cyclopropyl-2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5334541.png)
![3-methyl-7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5334546.png)
